REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([OH:5])=O.[C:8]([C:12]1[CH:13]=[C:14]([OH:18])C=[CH:16][CH:17]=1)([CH3:11])([CH3:10])[CH3:9].C1N2CN3CN(C2)CN1C3>O>[C:8]([C:12]1[CH:13]=[C:14]([OH:18])[C:2](=[CH:16][CH:17]=1)[CH:3]=[O:5])([CH3:11])([CH3:10])[CH3:9]
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Name
|
|
Quantity
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2.4 L
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Type
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reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
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412 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)C=1C=C(C=CC1)O
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Name
|
|
Quantity
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424 g
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Type
|
reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
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4 L
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Type
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solvent
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Smiles
|
O
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Name
|
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Quantity
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2 L
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A five liter three-neck round bottom flask equipped with overhead mechanical stirrer and condenser
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Type
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ADDITION
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Details
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was added portion-wise
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Type
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TEMPERATURE
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Details
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With cooling
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Type
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TEMPERATURE
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Details
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The reaction was heated at 80° C. for one hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate (6 L)
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Type
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EXTRACTION
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Details
|
The organic extract
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Type
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WASH
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Details
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was washed with water and brine
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Type
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ADDITION
|
Details
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each diluted with water (1 L), and solid NaHCO3
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Type
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ADDITION
|
Details
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added until the mixture
|
Type
|
CUSTOM
|
Details
|
The organic phases were isolated
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
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yielding an oil
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Type
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DISTILLATION
|
Details
|
This oil was distilled at 95° C. (0.8 mm)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C(C=O)=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 272.9 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |